((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid
Description
Properties
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-13-6-4-12(5-7-13)18(11-16(20)21)10-15(19)17-9-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNBEADOCLIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Amino Acid Derivatives
The core structure contains an aminoacetic acid (glycine) derivative linked to a substituted aniline and a thienylmethylamino group. The preparation typically starts with:
- Step 1: Reaction of 4-methoxyaniline with a suitable activated glycine derivative (e.g., glycine chloride or glycine ester) to form an N-(4-methoxyphenyl)glycine intermediate.
- Step 2: Introduction of the 2-thienylmethylamino substituent via nucleophilic substitution or amidation with a 2-thienylmethylamine derivative.
This approach ensures the formation of the amide linkage between the aminoacetic acid and the aromatic amine moieties.
Oximation and Methylation Reactions (Related Synthetic Strategies)
While direct literature on this exact compound’s preparation is limited, related synthetic methods for similar oxo-amino acid derivatives provide insight:
- Homogeneous Oximation Reaction: Preparation of hydroxamic acid derivatives from ethyl acetoacetate by reaction with sodium nitrite and acetic acid in ethanol-water mixtures at low temperatures (0-5°C).
- Methylation Reaction: Conversion of hydroxamic acids to methoxyimino derivatives using dimethyl sulfate in the presence of sodium carbonate and phase transfer catalysts (e.g., polyethylene glycol, tetrabutylammonium bromide) at controlled pH and temperature (10-14°C).
These steps, described in patent CN101805311A, illustrate the preparation of oxo and methoxyimino functional groups that are structurally related to the keto and amino substituents in the target compound.
Acylation Using Oxalyl Chloride and Amines
A documented method for preparing 2-((4-methoxyphenyl)amino)-2-oxoacetic acid derivatives involves:
- Dissolving the corresponding aniline or amine in dichloromethane (CH2Cl2) with triethylamine (Et3N).
- Slow addition of oxalyl chloride at 0°C, followed by stirring at room temperature for 4-6 hours to form the oxoacetic acid intermediate.
- Acidic workup with 1.0 M HCl and extraction with dichloromethane.
- Hydrolysis of the intermediate in tetrahydrofuran (THF)/water with lithium hydroxide (LiOH) to yield the free acid.
- Acidification and extraction with ethyl acetate, drying, and recrystallization from CH2Cl2/hexanes to purify the product.
This method yields colorless powders with characteristic melting points and IR spectra confirming the presence of amide and carboxylic acid groups.
Data Table: Summary of Preparation Steps
Research Findings and Notes
- The synthetic route requires careful control of temperature and pH, especially during oximation and methylation steps, to avoid side reactions and ensure high yield and purity.
- Use of phase transfer catalysts enhances methylation efficiency and selectivity.
- The acylation with oxalyl chloride is a mild and effective method to introduce the oxoacetic acid moiety, compatible with sensitive functional groups like methoxy and thienyl rings.
- Purification by recrystallization from dichloromethane/hexanes provides high-purity crystalline product suitable for further applications.
- The compound’s stability and purity can be confirmed by melting point analysis and IR spectroscopy, showing characteristic amide and carboxylic acid absorptions.
Chemical Reactions Analysis
Types of Reactions
((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, particularly in models of chronic inflammation.
- Neuroprotective Properties : There is emerging evidence that this compound may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease.
Biochemical Applications
-
Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Data Table 1: Enzyme Inhibition Studies
- Drug Delivery Systems : Its unique chemical structure allows for incorporation into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
| Compound Name | Key Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-Thienylmethyl | Not provided | ~322* | High lipophilicity (thiophene sulfur) |
| 2-((4-Methoxyphenyl)(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)amino)acetic acid | Tetrahydrofuranmethyl | C₁₆H₂₂N₂O₅ | 322.36 | Moderate polarity (oxygen in THF) |
| [2-(Diethylamino)-2-oxoethyl-amino]acetic acid | Diethylamino | C₁₅H₂₂N₂O₄ | 294.35 | Increased basicity (tertiary amine) |
| Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | Ethyl ester | C₁₁H₁₃NO₄ | 223.23 | Ester prodrug (improved bioavailability) |
| Acetic Acid, 2-[[2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl]thio] | Phenylthio | C₁₇H₁₇NO₄S | 331.39 | Thioether linkage (oxidation susceptibility) |
*Estimated based on analogs.
Key Observations :
Stability and Degradation
- Sulfur-containing compounds (e.g., ) are prone to oxidation, forming sulfoxides or sulfones. The target compound’s thienyl group may require stabilization (e.g., antioxidants, formulation adjustments).
- Ester analogs are hydrolytically labile, whereas the acetic acid moiety in the target compound offers metabolic stability.
Biological Activity
((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid, with the CAS number 1142204-54-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a unique structure that may contribute to its biological activity. The presence of both methoxy and thienylmethyl groups suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally similar to ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates were reported to be above 99% at certain concentrations, indicating strong antitumor activity .
Table 1: In vitro Antitumor Activity
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
The mechanisms behind the antitumor effects are believed to involve apoptosis induction through mitochondrial pathways. Studies have shown that treatment with similar compounds leads to upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting a shift towards apoptosis in cancer cells .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on human cancer cell lines using MTT assays, revealing that compounds with methoxy and thienylmethyl substitutions exhibited enhanced cytotoxicity compared to controls .
- Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with related compounds resulted in S-phase arrest in HepG2 cells, which is a critical mechanism for inhibiting cancer cell proliferation .
Q & A
Q. What are the common synthetic routes for ((4-Methoxyphenyl){2-oxo-2-[(2-thienylmethyl)-amino]ethyl}amino)acetic acid?
Methodological Answer: The compound can be synthesized via multicomponent decarboxylative amine coupling using acridine-based photocatalysts. A representative approach involves:
- Step 1: Reacting 4-methoxyaniline with α-keto esters (e.g., ethyl glyoxylate) under blue light irradiation (450 nm) to form the central 2-oxoethylamino scaffold .
- Step 2: Introducing the thienylmethylamine moiety via nucleophilic substitution, optimized in anhydrous DMF at 60°C for 6 hours .
- Step 3: Hydrolysis of the ester group using NaOH (2M) in THF/H₂O (3:1) to yield the acetic acid derivative.
Key Catalyst: Acridine photocatalysts (e.g., 9-mesityl-10-methylacridinium perchlorate) enhance reaction efficiency by stabilizing radical intermediates .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation: Use ¹H/¹³C NMR (500 MHz, DMSO-d₆) to resolve the 4-methoxyphenyl (δ 3.75 ppm, singlet) and thienylmethyl (δ 6.8–7.2 ppm, multiplet) groups. Compare with analogous ethyl ester derivatives in .
- Purity Assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Retention times for related compounds range from 8–12 minutes .
- Crystallography: X-ray diffraction of crystalline derivatives (e.g., ethyl esters) confirms stereochemistry and hydrogen-bonding patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) Studies reveal:
- Thienylmethyl Group: Critical for binding to cysteine-rich domains (e.g., EGFR kinase). Replacement with furan reduces activity by 70% .
- 4-Methoxyphenyl: Enhances metabolic stability compared to nitro or chloro substituents, as shown in pharmacokinetic studies of analogs .
- Acetic Acid Moiety: Carboxylic acid is essential for chelating metal ions in imaging applications (e.g., Gd³⁺ in MRI contrast agents) .
Q. Table 1: Bioactivity of Structural Analogs
| Substituent (R) | Target Activity (IC₅₀) | Reference |
|---|---|---|
| 4-Methoxyphenyl | EGFR Inhibition: 12 nM | |
| 2-Thienylmethyl | MRI Contrast Efficiency | |
| 4-Chlorophenyl (Analog) | Reduced Stability |
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Use standardized protocols (e.g., ATP concentration in kinase assays). For example, EGFR inhibition IC₅₀ varies between 12 nM (cell-free assays) and 50 nM (cell-based assays) due to membrane permeability .
- Compound Stability: Pre-screen for hydrolytic degradation (e.g., ester vs. acid forms) using LC-MS over 24 hours in PBS (pH 7.4) .
- Model Systems: Validate in vivo results with orthogonal techniques (e.g., PET imaging for tumor uptake vs. ex vivo biodistribution) .
Q. What methodological challenges exist in assessing pharmacokinetics?
Methodological Answer:
- Solubility: The acetic acid form has poor lipid solubility. Use prodrug strategies (e.g., ethyl ester derivatives) and measure logP via shake-flask method (observed logP = -1.2 for acid vs. 1.8 for ester) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor demethylation of the 4-methoxyphenyl group via LC-MS/MS .
- Tissue Distribution: Radiolabel the compound with ¹⁴C at the acetic acid carbon and quantify accumulation in organs using scintillation counting .
Q. How can researchers design experiments to explore neuropharmacological potential?
Methodological Answer:
- Repurposing Analogs: Screen existing derivatives (e.g., patent analogs from ) in neuronal cell lines (SH-SY5Y) for neuroprotective effects against oxidative stress (H₂O₂ model).
- Mechanistic Studies: Use calcium imaging (Fluo-4 AM) to assess modulation of ion channels linked to neurological disorders.
- In Vivo Models: Administer the compound (10 mg/kg, i.p.) in rodent models of epilepsy (kainic acid-induced seizures) and monitor EEG activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
